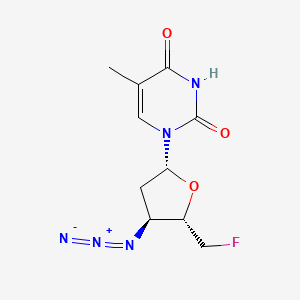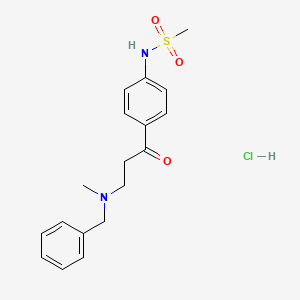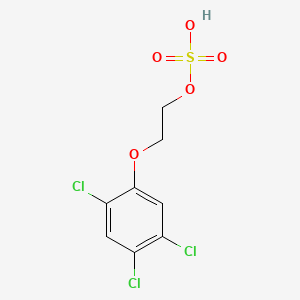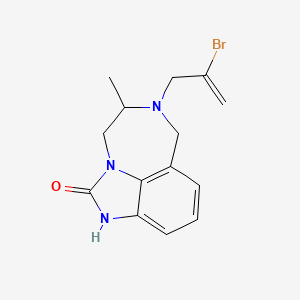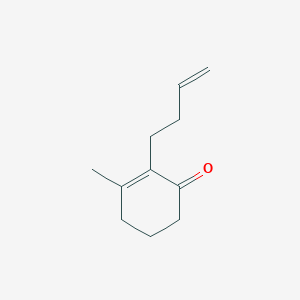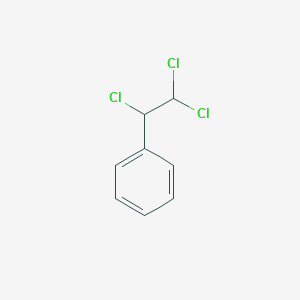
(1,2,2-Trichloroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,2-Trichloroethyl)benzene typically involves the reaction of benzene with trichloroethylene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
C6H6+C2HCl3→C8H7Cl3
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactants and catalysts. The process is optimized to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2,2-Trichloroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the trichloroethyl group to other functional groups, such as ethyl or vinyl groups.
Substitution: The trichloroethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogens (Cl2, Br2) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce ethylbenzene or vinylbenzene derivatives.
Applications De Recherche Scientifique
(1,2,2-Trichloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and intermediates.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals, solvents, and other industrial products.
Mécanisme D'action
The mechanism of action of (1,2,2-Trichloroethyl)benzene involves its interaction with molecular targets and pathways within a system. The trichloroethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and DNA, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,2,3-Trichloroethyl)benzene
- (1,2,4-Trichloroethyl)benzene
- (1,2-Dichloroethyl)benzene
Uniqueness
(1,2,2-Trichloroethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
1674-29-9 |
|---|---|
Formule moléculaire |
C8H7Cl3 |
Poids moléculaire |
209.5 g/mol |
Nom IUPAC |
1,2,2-trichloroethylbenzene |
InChI |
InChI=1S/C8H7Cl3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7-8H |
Clé InChI |
IIFUYAJFOYKHRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



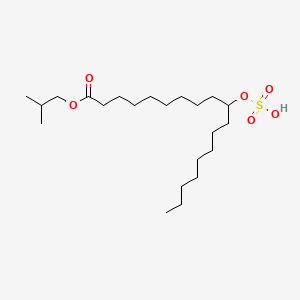
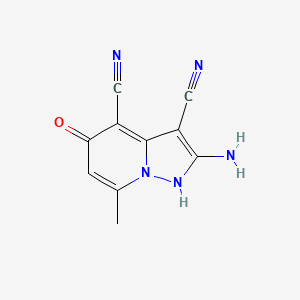
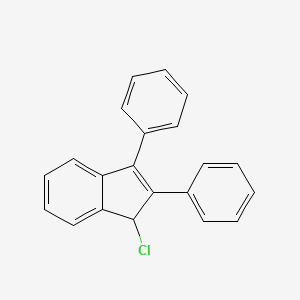
![1,3,6,8,11,13-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7,12-triene](/img/structure/B12810917.png)

